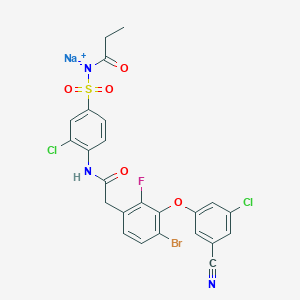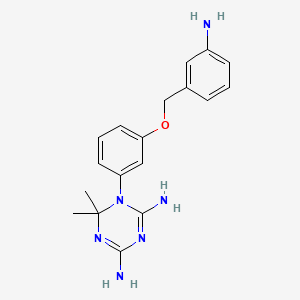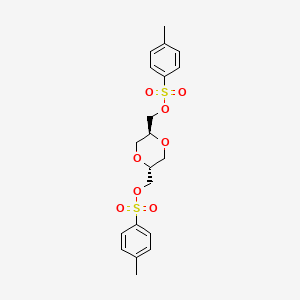
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of cyclohexylcarbonyl chloride, diethyl oxalate, and various amines under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production with minimal waste. Safety protocols and quality control measures are strictly followed to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ether: A simple ether with different chemical properties and applications.
Diethyl carbonate: An organic carbonate with distinct uses in industry and research.
Diethyl phthalate: A phthalate ester used as a plasticizer and in other applications.
Uniqueness
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups
Propriétés
Numéro CAS |
69857-76-7 |
|---|---|
Formule moléculaire |
C20H34N4O9 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
ethyl N-[2-cyclohexyl-1-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2-oxoethyl]-N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C20H34N4O9/c1-5-30-17(26)21-23(19(28)32-7-3)16(15(25)14-12-10-9-11-13-14)24(20(29)33-8-4)22-18(27)31-6-2/h14,16H,5-13H2,1-4H3,(H,21,26)(H,22,27) |
Clé InChI |
WHSLMUGLYRFHPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN(C(C(=O)C1CCCCC1)N(C(=O)OCC)NC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


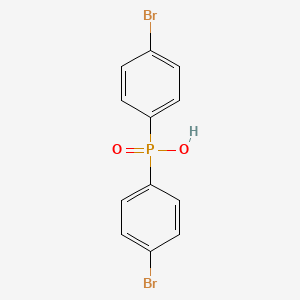
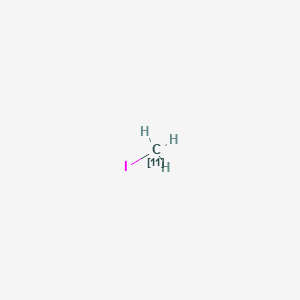
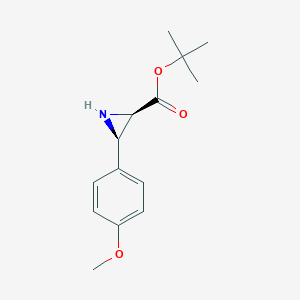
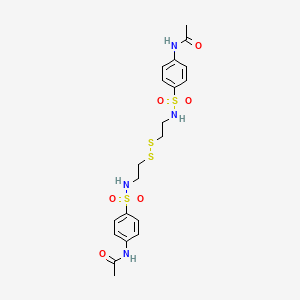

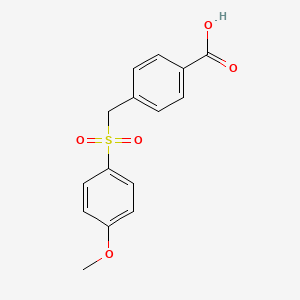
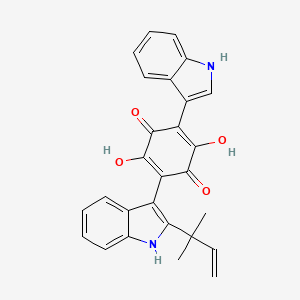
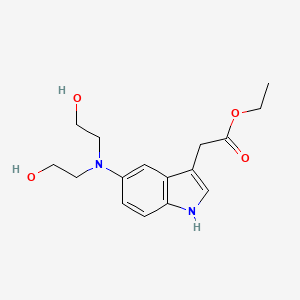
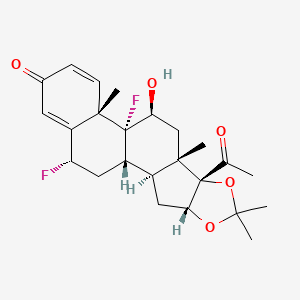
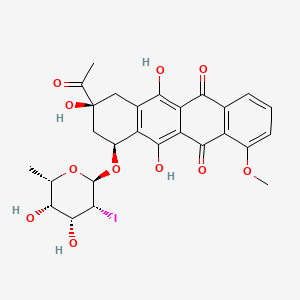
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
